molecular formula C11H21O3P B12609214 Dimethyl nona-2,4-dien-1-ylphosphonate CAS No. 874916-92-4

Dimethyl nona-2,4-dien-1-ylphosphonate

Cat. No.: B12609214
CAS No.: 874916-92-4
M. Wt: 232.26 g/mol
InChI Key: QZNOARDTYPDUEN-UHFFFAOYSA-N
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Description

Dimethyl nona-2,4-dien-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl nona-2,4-dien-1-ylphosphonate typically involves the reaction of a suitable diene precursor with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and microwave irradiation can be employed to accelerate the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl nona-2,4-dien-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted dienes .

Scientific Research Applications

Dimethyl nona-2,4-dien-1-ylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl nona-2,4-dien-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect cellular pathways by modulating signal transduction and gene expression .

Comparison with Similar Compounds

  • Dimethyl nona-2,7-diene-1,9-dioate
  • Dimethyl nona-2,4,6,8-tetraenoate
  • Dimethyl nona-2,4-dien-1-ylphosphite

Comparison: Dimethyl nona-2,4-dien-1-ylphosphonate is unique due to its specific diene system and phosphonate group, which confer distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

874916-92-4

Molecular Formula

C11H21O3P

Molecular Weight

232.26 g/mol

IUPAC Name

1-dimethoxyphosphorylnona-2,4-diene

InChI

InChI=1S/C11H21O3P/c1-4-5-6-7-8-9-10-11-15(12,13-2)14-3/h7-10H,4-6,11H2,1-3H3

InChI Key

QZNOARDTYPDUEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCP(=O)(OC)OC

Origin of Product

United States

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